molecular formula C9H6N2O2 B8382775 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Cat. No. B8382775
M. Wt: 174.16 g/mol
InChI Key: DATJOWBTIOWPQV-UHFFFAOYSA-N
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Patent
US06825170B2

Procedure details

The title compound is prepared by a procedure analogous to Reference Example 300 by substituting 3-(2-pyridinyl)-5-isoxazolemethanol (prepared as described in J. Org. Chem. 2000, 65, 2225) for the 3-[4-(2-pyrimidinyl)phenyl]-2-propyn-1-ol of Reference Example 300. MS 175 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[4-(2-pyrimidinyl)phenyl]-2-propyn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:11]=[C:10]([CH2:12][OH:13])[O:9][N:8]=1.N1C=CC=NC=1C1C=CC(C#CCO)=CC=1>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:11]=[C:10]([CH:12]=[O:13])[O:9][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NOC(=C1)CO
Step Two
Name
3-[4-(2-pyrimidinyl)phenyl]-2-propyn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N=CC=C1)C1=CC=C(C=C1)C#CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NOC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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